3-[2-(Trifluoromethyl)phenyl]-1H-pyrazole
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-[2-(trifluoromethyl)phenyl]-1H-pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2/c11-10(12,13)8-4-2-1-3-7(8)9-5-6-14-15-9/h1-6H,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLVBEMJBWHCRIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=NN2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Overview of Pyrazole Heterocycles in Synthetic Organic Chemistry and Advanced Materials Science
Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. wikipedia.orgbritannica.com This structural motif is a cornerstone in synthetic organic chemistry and has found extensive applications in medicinal chemistry, agrochemicals, and materials science. nih.govmdpi.commdpi.com
In the realm of synthetic organic chemistry , pyrazoles are valuable intermediates and scaffolds for the construction of more complex molecules. nih.gov Their synthesis is well-established, with the Knorr pyrazole (B372694) synthesis, involving the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound, being a classic and widely used method. nih.govnumberanalytics.com Modern synthetic approaches have expanded to include transition metal-catalyzed reactions and multi-component reactions, offering greater efficiency and molecular diversity. numberanalytics.commdpi.com The pyrazole ring can be functionalized at various positions, allowing for the fine-tuning of its steric and electronic properties. mdpi.com
In advanced materials science , pyrazole derivatives have emerged as promising candidates for a range of applications. mdpi.comresearchgate.net Their ability to form stable complexes with metal ions has led to their use in coordination chemistry and catalysis. mdpi.com Furthermore, the electronic properties of pyrazoles make them suitable for applications in optoelectronics, such as in organic light-emitting diodes (OLEDs) and photovoltaic devices. mdpi.comresearchgate.net The introduction of substituents that can modulate the HOMO-LUMO energy levels of the pyrazole core is a key strategy in designing new materials with desired photophysical properties. researchgate.net
Significance of Trifluoromethylation in Organic Synthesis and Molecular Design
The introduction of a trifluoromethyl (-CF3) group into an organic molecule is a powerful strategy in modern drug design and materials science. mdpi.combohrium.comhovione.comnih.gov The unique properties of the -CF3 group can profoundly influence the physicochemical and biological characteristics of a compound. mdpi.comhovione.com
Key properties imparted by the trifluoromethyl group include:
High Electronegativity: The strong electron-withdrawing nature of the three fluorine atoms can significantly alter the electronic properties of the molecule, influencing its reactivity and intermolecular interactions. mdpi.com
Increased Lipophilicity: The -CF3 group generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve its pharmacokinetic profile. mdpi.comresearchgate.net
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation. This can lead to an increased half-life of a drug in the body. mdpi.com
Steric Effects: While electronically demanding, the trifluoromethyl group is sterically similar to a methyl group, allowing it to act as a bioisostere with distinct electronic properties. mdpi.com
These properties have led to the incorporation of the trifluoromethyl group into a wide range of pharmaceuticals and agrochemicals to enhance their efficacy and stability. mdpi.comresearchgate.net
Theoretical and Computational Investigations of 3 2 Trifluoromethyl Phenyl 1h Pyrazole
Quantum Chemical Calculations for Electronic and Structural Characterization
DFT calculations would be the initial step to determine the most stable three-dimensional structure of the molecule. By optimizing the geometry, key structural parameters such as bond lengths, bond angles, and dihedral angles could be precisely calculated. This would reveal the spatial arrangement of the pyrazole (B372694) and trifluoromethylphenyl rings relative to each other. Analysis of the electronic structure would provide insights into the distribution of electrons within the molecule.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. wikipedia.orglibretexts.org An FMO analysis would determine the energy of the HOMO and LUMO, and the energy gap between them. A large HOMO-LUMO gap generally indicates high kinetic stability, while a smaller gap suggests higher reactivity. malayajournal.org The spatial distribution of these orbitals would identify the likely sites for nucleophilic and electrophilic attack.
No specific HOMO/LUMO energy values for 3-[2-(Trifluoromethyl)phenyl]-1H-pyrazole are available in the reviewed literature.
The MESP surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its intermolecular interactions. malayajournal.org A calculation of the MESP surface for this compound would identify regions of negative potential (prone to electrophilic attack) and positive potential (prone to nucleophilic attack). This would highlight the electronegative nitrogen atoms of the pyrazole ring and the electron-withdrawing trifluoromethyl group as key features influencing the molecule's electrostatic interactions.
TD-DFT is a computational method used to investigate the electronic excited states of molecules. jcsp.org.pk A TD-DFT analysis would predict the electronic absorption spectrum (UV-Vis spectrum) of this compound, providing information on the energies and characteristics of its electronic transitions. This is essential for understanding the photophysical properties of the compound.
Molecular Modeling and Dynamics Simulations
Molecular dynamics simulations could be employed to explore the conformational freedom of the bond linking the phenyl group to the pyrazole ring, as well as the rotation of the trifluoromethyl group. nih.gov These simulations would provide insights into the molecule's flexibility and the energetically preferred orientations of its substituent groups, which can be critical for its interaction with other molecules or biological receptors.
Supramolecular Interactions and Self-Assembly in the Solid State
The solid-state architecture of pyrazole derivatives is dictated by a complex interplay of non-covalent interactions, which govern their self-assembly into well-defined supramolecular structures. For this compound, the key interactions influencing its crystal packing are hydrogen bonding networks and aromatic interactions. Computational tools such as Hirshfeld surface analysis are instrumental in dissecting and quantifying these contributions.
The 1H-pyrazole moiety is a classic supramolecular synthon, possessing both a hydrogen-bond donor (the pyrrole-type N1-H) and a hydrogen-bond acceptor (the pyridine-type N2) in close proximity. csic.es This arrangement allows for the formation of robust and directional hydrogen bonds, which are fundamental to the crystal engineering of pyrazole-containing compounds. csic.essemanticscholar.org The N—H···N hydrogen bond is a particularly strong and common interaction that directs the self-assembly of pyrazole molecules into various motifs, including dimers, trimers, tetramers, and polymeric chains (catemers). csic.esnsf.gov
The specific hydrogen bonding pattern adopted by this compound will depend on the steric and electronic effects of the 2-(trifluoromethyl)phenyl substituent, which influences the accessibility of the N-H and N sites on the pyrazole ring and may introduce additional weak C-H···N or C-H···F interactions.
Aromatic interactions, including π–π stacking and C–H···π interactions, are crucial in stabilizing the crystal structures of phenyl-substituted pyrazoles. The face-to-face stacking of phenyl rings or pyrazole rings contributes significantly to the cohesive energy of the crystal. For instance, in the related compound 2-Phenyl-5-(trifluoromethyl)pyrazol-3(2H)-one, weak π–π stacking interactions are observed between phenyl rings, with a centroid-centroid distance of 3.881 Å. researchgate.net Similarly, C–H···π-ring interactions can occur between the C-H bonds of a phenyl group and the π-system of an adjacent pyrazole or phenyl ring, further reinforcing the supramolecular assembly. nih.gov
While a specific Hirshfeld analysis for this compound is not available, data from analogous pyrazole derivatives provide insight into the expected distribution of intermolecular contacts. These studies consistently show that H···H contacts account for the largest portion of the Hirshfeld surface, reflecting the hydrogen-rich exterior of the molecules. as-proceeding.comnih.gov Other significant interactions typically include C···H/H···C, O···H/H···O, and contacts involving heteroatoms like nitrogen or halogens.
| Interaction Type | Contribution (%) in Compound A nih.gov | Contribution (%) in Compound B as-proceeding.com | Contribution (%) in Compound C researchgate.net |
|---|---|---|---|
| H···H | 37.1 | 60.5 | 42.5 |
| O···H / H···O | 31.3 | 20.4 | - |
| C···H / H···C | 10.6 | 10.7 | 35.0 |
| Br···H / H···Br | 13.5 | - | - |
| N···H / H···N | - | 6.5 | - |
| Cl···H / H···Cl | - | - | 12.0 |
For this compound, a significant contribution from F···H/H···F contacts would also be expected, in addition to H···H, C···H, and N···H interactions.
Quantitative Structure-Property Relationship (QSPR) Studies
Quantitative Structure-Property Relationship (QSPR) models are theoretical frameworks that aim to correlate the structural or physicochemical properties of molecules with their macroscopic properties, such as chemical reactivity or spectroscopic characteristics. researchgate.net These models are built by calculating a set of molecular descriptors and then using statistical methods to derive a mathematical relationship with the property of interest.
For pyrazole derivatives, computational methods like Density Functional Theory (DFT) are employed to calculate a wide range of molecular descriptors. nih.gov These descriptors can be categorized as electronic, steric, or thermodynamic. Global reactivity descriptors, derived from the energies of frontier molecular orbitals (HOMO and LUMO), are particularly useful for predicting the chemical reactivity of molecules. nih.gov
Key reactivity parameters include:
Chemical Potential (μ): Indicates the tendency of electrons to escape from the system.
Global Hardness (η): Measures the resistance to change in electron distribution.
Global Electrophilicity Index (ω): Quantifies the electrophilic character of a molecule.
These quantum-chemical descriptors can be correlated with experimental observations of reactivity, such as the regioselectivity of substitution reactions on the pyrazole ring. researchgate.net
Furthermore, QSPR models can predict spectroscopic properties. For instance, calculated Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C atoms can be correlated with experimental spectra. nih.govnih.gov Discrepancies between predicted and observed shifts can provide insights into intermolecular interactions, such as hydrogen bonding, in the solid state or in solution. nih.gov Similarly, calculated vibrational frequencies can be compared with experimental FT-IR spectra to aid in the assignment of characteristic peaks. researchgate.net
| Descriptor Category | Examples | Related Properties |
|---|---|---|
| Electronic | HOMO/LUMO energies, Dipole Moment, Mulliken Charges | Reactivity, Polarity, Spectroscopic Shifts |
| Topological | Wiener Index, Zagreb Index, BCUT Descriptors | Boiling Point, Solubility, Chromatographic Retention |
| Physicochemical | LogP (octanol/water partition coefficient), Molar Refractivity (SMR), Density | Lipophilicity, Bioavailability |
| Geometrical | Molecular Surface Area, Molecular Volume, Diameter | Steric Effects, Binding Affinity |
Virtual screening is a computational technique used in drug discovery and materials science to search large libraries of compounds for structures that are most likely to possess a desired property. researchgate.net This approach relies on the use of computed physicochemical descriptors to filter and prioritize candidates, thereby reducing the time and cost associated with experimental screening. nih.gov
The process typically involves several steps:
Library Generation: A large database of virtual compounds is created or obtained. For pyrazole derivatives, this could involve enumerating various substitution patterns on the core scaffold.
Descriptor Calculation: For each molecule in the library, a set of relevant physicochemical descriptors is calculated. These often include properties related to Lipinski's "rule of five," such as molecular weight, logP, and the number of hydrogen bond donors and acceptors, as well as topological and electronic descriptors. mdpi.com
Model Development: A QSPR or QSAR model is developed using a training set of compounds with known properties. This model, often a multiple linear regression (MLR) or machine learning algorithm, establishes a mathematical link between the descriptors and the target property. researchgate.netnih.gov
Screening and Prioritization: The developed model is applied to the virtual library to predict the property of interest for all compounds. The compounds are then ranked based on their predicted activity or property, and the top-ranking candidates are selected for experimental synthesis and testing. researchgate.net
For pyrazole derivatives, virtual screening has been used to identify potential enzyme inhibitors by predicting their binding affinity. researchgate.netnih.gov Descriptors such as logP, density, and various topological indices have been shown to correlate well with biological activity, allowing for the design of new compounds with enhanced potency. nih.govmdpi.com
Coordination Chemistry and Ligand Properties of 3 2 Trifluoromethyl Phenyl 1h Pyrazole
Role of Pyrazole (B372694) Derivatives as Versatile N-Donor Ligands
Pyrazole and its derivatives are well-established as excellent N-donor ligands in organometallic and coordination chemistry. researchgate.netnih.gov The pyrazole ring contains two nitrogen atoms: one pyrrole-type nitrogen (N1), which is protonated in the neutral form, and one pyridine-type nitrogen (N2), which possesses a lone pair of electrons available for coordination to a metal center. This structural feature allows pyrazoles to act as effective building blocks for a multitude of coordination compounds, ranging from simple mononuclear complexes to intricate supramolecular assemblies. researchgate.net The thermal and hydrolytic stability of the pyrazole nucleus further enhances its utility in forming robust metal complexes. nih.gov
The versatility of pyrazole-based ligands stems from their ability to adopt several coordination modes, which are primarily dictated by the neutral or anionic state of the ligand and the nature of the metal center.
Monodentate Coordination: In its neutral form (pzH), the pyrazole ligand typically coordinates to a single metal ion through its sp²-hybridized pyridinic nitrogen atom (N2). This is the most common coordination mode for neutral pyrazole ligands, as seen in various copper(II) complexes where two monodentate 3,5-dimethyl-1H-pyrazole molecules coordinate to the metal center. dnu.dp.ua
Bidentate (Bridging) Coordination: Upon deprotonation, the resulting pyrazolate anion (pz⁻) becomes an exceptional bridging ligand. The two nitrogen atoms can bridge two metal centers, leading to the formation of binuclear or polynuclear structures. This bridging mode is a cornerstone of pyrazolate chemistry and is crucial in the design of molecular magnetic materials, where the pyrazolate bridge can mediate magnetic exchange interactions between metal ions. mdpi.com
For 3-[2-(Trifluoromethyl)phenyl]-1H-pyrazole, monodentate coordination via the N2 atom is expected when the ligand is neutral. The deprotonated form, 3-[2-(Trifluoromethyl)phenyl]pyrazolate, is anticipated to act as a bridging ligand, connecting two metal centers.
The substitution of a 2-(trifluoromethyl)phenyl group at the 3-position of the pyrazole ring profoundly modifies the ligand's properties compared to unsubstituted pyrazole.
Electronic Properties: The trifluoromethyl (CF₃) group is a potent electron-withdrawing group due to the high electronegativity of fluorine atoms. This effect is transmitted through the phenyl ring to the pyrazole nucleus, reducing the electron density on the coordinating N2 nitrogen. Consequently, the basicity of the ligand is decreased, making it a weaker σ-donor. This electronic modification influences the stability and the spectroscopic properties of the resulting metal complexes. mdpi.combutler.edu
Steric Properties: The placement of the bulky trifluoromethyl group at the ortho position of the phenyl ring introduces significant steric hindrance. nih.gov This steric bulk can restrict the rotation of the phenyl group and influences the ligand's approach to the metal center. This may lead to the formation of complexes with lower coordination numbers or distorted geometries compared to less hindered pyrazole ligands. The steric clash can also affect the packing of molecules in the crystal lattice. Studies on related molecules with ortho-substituents have shown that such placements can significantly alter the conformation of the ligand within the binding pocket of a protein, a principle that extends to coordination spheres of metal ions. acs.org
Synthesis and Characterization of Metal Complexes and Coordination Compounds
The synthesis of transition metal complexes with pyrazole-based ligands is generally achieved through the direct reaction of the ligand with a suitable metal salt, such as a chloride, nitrate, or acetate, in an appropriate solvent like ethanol, methanol, or acetonitrile. nih.govrjptonline.org The resulting complexes can be isolated as crystalline solids and their structures and properties elucidated through a variety of analytical techniques.
Pyrazole derivatives have been shown to form stable complexes with a wide range of transition metal ions. While specific studies on this compound are not extensively documented, the general reactivity of pyrazoles suggests its capability to coordinate with numerous metals. Documented examples with other pyrazole derivatives include complexes with:
Cobalt(II) rjptonline.org
Nickel(II) rjptonline.org
Copper(II) nih.govrjptonline.org
Zinc(II) researchgate.net
Cadmium(II) researchgate.netrjptonline.org
Iron(III) mdpi.com
The specific geometry and stoichiometry of the resulting complexes (e.g., [ML₂X₂] or [ML₄]X₂) depend on the metal ion, the counter-anion, and the reaction conditions.
A combination of spectroscopic methods and X-ray diffraction is essential for the unambiguous characterization of new coordination compounds.
Infrared (IR) Spectroscopy: In the IR spectrum of the free ligand, a characteristic band for the N-H stretch is expected. Upon coordination of the neutral ligand, this band may shift, while the vibrations of the pyrazole ring (such as C=N stretching) will shift to different frequencies, indicating the involvement of the ring nitrogen in bonding to the metal. researchgate.net If the ligand deprotonates to form a pyrazolate complex, the N-H band disappears entirely.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the ligand and observe changes upon complexation. Signals corresponding to the pyrazole ring protons and carbons experience shifts due to the altered electronic environment. For this compound, ¹⁹F NMR is a particularly powerful tool for probing the electronic environment of the CF₃ group, which would be sensitive to coordination events. mdpi.com
UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide valuable information on the coordination geometry around the metal ion. The spectra are characterized by ligand-centered π-π* transitions and, more importantly, by d-d electronic transitions within the metal's d-orbitals. The energy and intensity of these d-d bands are indicative of the coordination environment, such as octahedral or tetrahedral geometries. mdpi.commdpi.com
Interactive Table: Expected Spectroscopic Changes Upon Coordination
| Technique | Observation in Free Ligand | Expected Change Upon Coordination | Information Gained |
| IR | N-H stretch (~3100-3200 cm⁻¹) | Shift in N-H; disappearance upon deprotonation. | Confirmation of coordination/deprotonation. |
| C=N, N-N ring stretches | Shift to different wavenumbers. | Involvement of pyrazole N in bonding. | |
| NMR | Characteristic ¹H, ¹³C, ¹⁹F shifts | Shifts in proton, carbon, and fluorine signals. | Confirmation of ligand in complex; change in electronic environment. |
| UV-Vis | Ligand-based π-π* transitions | Appearance of d-d and charge-transfer bands. | Coordination geometry of the metal ion. |
To further elucidate the electronic structure and formulation of metal complexes, magnetic and conductivity measurements are employed.
Magnetic Susceptibility: This measurement determines the magnetic moment of a complex, which arises from the unpaired electrons on the transition metal ion. gcnayanangal.com The value of the magnetic moment (μ_eff), typically measured in Bohr magnetons (B.M.), is highly useful for determining the oxidation state and spin state (high-spin or low-spin) of the metal, which in turn helps to deduce the coordination geometry. For instance, high-spin octahedral Co(II) complexes typically exhibit magnetic moments in the range of 4.3-5.2 B.M., whereas square planar Cu(II) complexes have moments around 1.7-2.2 B.M. researchgate.netresearchgate.net
Molar Conductance: By measuring the molar conductivity of a complex dissolved in a solvent like DMF or DMSO, one can determine whether it behaves as an electrolyte. researchgate.net Low conductivity values indicate a non-electrolyte, meaning that any anions present are directly coordinated to the metal center. High conductivity values suggest that the anions are not part of the primary coordination sphere and act as counter-ions. nih.gov
Interactive Table: Typical Magnetic Moments for First-Row Transition Metal Ions
| Metal Ion | dⁿ | Geometry | Spin State | Calculated μ (spin-only) (B.M.) | Observed μ (B.M.) |
| Fe³⁺ | d⁵ | Octahedral | High-Spin | 5.92 | ~5.9 |
| Co²⁺ | d⁷ | Octahedral | High-Spin | 3.87 | 4.3 - 5.2 |
| Ni²⁺ | d⁸ | Octahedral | High-Spin | 2.83 | 2.9 - 3.4 |
| Cu²⁺ | d⁹ | Octahedral/Square Planar | - | 1.73 | 1.7 - 2.2 |
| Zn²⁺ | d¹⁰ | Any | - | 0 | Diamagnetic |
Insufficient Information to Generate Article on "this compound"
Following a comprehensive search of available scientific literature and databases, there is currently insufficient specific information to generate a detailed article on the coordination chemistry of "this compound" focusing on the requested topics.
The specific areas outlined for the article were:
Theoretical Approaches to Metal-Ligand Interactions
Computational Studies of Complex Geometries, Stability, and Bonding
While general information on pyrazole derivatives in coordination chemistry is abundant, and studies exist for other trifluoromethyl-substituted phenylpyrazoles, a strict adherence to the subject compound "this compound" prevents the inclusion of data from related but structurally distinct molecules. Therefore, it is not possible to provide a scientifically accurate and thorough article that meets the specified requirements at this time.
Reactivity and Mechanistic Studies of 3 2 Trifluoromethyl Phenyl 1h Pyrazole
Electrophilic and Nucleophilic Reactivity of the Pyrazole (B372694) Ring
The pyrazole ring is an aromatic heterocycle with distinct regions of reactivity. nih.gov It possesses a five-membered ring with two adjacent nitrogen atoms: a pyrrole-like nitrogen (N1) which is acidic, and a pyridine-like nitrogen (N2) which is basic. nih.gov This structure results in specific sites being prone to either electrophilic or nucleophilic attack. researchgate.net Generally, the C4 position of the pyrazole ring is electron-rich and thus nucleophilic, making it the preferred site for electrophilic substitution reactions like halogenation, nitration, and sulfonation. researchgate.netrrbdavc.org Conversely, the C3 and C5 positions are comparatively electron-deficient due to their proximity to the electronegative nitrogen atoms, rendering them susceptible to nucleophilic attack. nih.govresearchgate.net
| Position | Character | Typical Reactions | Reference |
|---|---|---|---|
| N1 (NH) | Acidic/Nucleophilic (as anion) | Deprotonation, Alkylation, Acylation | nih.gov |
| N2 | Basic/Nucleophilic | Protonation, Coordination to metals | nih.gov |
| C3 | Electrophilic | Nucleophilic Attack | nih.govresearchgate.net |
| C4 | Nucleophilic | Electrophilic Aromatic Substitution | researchgate.netrrbdavc.org |
| C5 | Electrophilic | Nucleophilic Attack | nih.govresearchgate.net |
The presence of the 2-(trifluoromethyl)phenyl group at the C3 position profoundly modifies the reactivity of the pyrazole ring. The trifluoromethyl (CF3) group is a potent electron-withdrawing group due to the high electronegativity of fluorine atoms. youtube.com This strong inductive effect deactivates the attached phenyl ring toward electrophilic substitution. youtube.com
Reactions at the 1H-Pyrazole Nitrogen and the 2-(Trifluoromethyl)phenyl Moiety
Functionalization of 3-[2-(trifluoromethyl)phenyl]-1H-pyrazole can be achieved at both the pyrazole nitrogen and the phenyl ring, typically through distinct chemical pathways.
The proton on the N1 nitrogen of the pyrazole ring is acidic and can be readily removed by a base to form a pyrazolide anion. nih.gov This anion is a potent nucleophile and can react with a variety of electrophiles. N-alkylation and N-arylation are common reactions, providing a straightforward method to introduce diverse substituents at the N1 position. For instance, reaction with alkyl halides or other alkylating agents in the presence of a base leads to the formation of 1-alkyl-3-[2-(trifluoromethyl)phenyl]-1H-pyrazole derivatives. This N-H functionalization is a key step in the synthesis of many biologically active pyrazole-containing compounds. nih.gov
Direct functionalization of the 2-(trifluoromethyl)phenyl ring via electrophilic aromatic substitution is challenging. The trifluoromethyl group is strongly deactivating and acts as a meta-director for incoming electrophiles. youtube.com Therefore, forcing conditions are often required, which can lead to low yields and side reactions.
A more effective and versatile strategy for functionalizing the phenyl ring is through modern cross-coupling reactions. acs.org Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are particularly useful. rsc.org This approach typically involves first introducing a handle, such as a halogen, onto the phenyl ring, which can then be coupled with a boronic acid or ester. Alternatively, pyrazolylboronic esters can be synthesized and coupled with various aryl or heteroaryl halides. rsc.org These methods allow for the precise and efficient formation of new carbon-carbon bonds, enabling the synthesis of complex biaryl structures that would be inaccessible through classical electrophilic substitution.
| Method | Description | Advantages | Disadvantages | Reference |
|---|---|---|---|---|
| Electrophilic Aromatic Substitution | Direct introduction of a functional group onto the aromatic ring using an electrophile. | Atom economical (in principle). | Difficult due to deactivating CF3 group; requires harsh conditions; poor regioselectivity. | youtube.com |
| Palladium-Catalyzed Cross-Coupling | Formation of C-C or C-Heteroatom bonds from pre-functionalized partners (e.g., halides and boronic acids). | High regioselectivity; mild reaction conditions; broad substrate scope; high yields. | Requires pre-functionalization of substrates. | rsc.org |
Hydrogenation and Oxidation Studies
The stability of the pyrazole ring system, enhanced by the trifluoromethylphenyl substituent, is evident in its behavior under oxidative and reductive conditions.
The pyrazole ring is an aromatic system and, as such, exhibits considerable resistance to both oxidation and reduction. mdpi.com Many synthetic routes to trifluoromethylated pyrazoles involve the oxidation of a pyrazoline precursor, often using reagents like manganese dioxide (MnO2). acs.orgnih.gov The fact that the pyrazole is the stable final product of this oxidation highlights its inherent resistance to further oxidative degradation under these conditions. nih.gov The electron-withdrawing trifluoromethyl group further stabilizes the ring electronically, making it even less susceptible to attack by oxidizing agents.
Similarly, the aromaticity of the pyrazole ring makes it resistant to catalytic hydrogenation under conditions that would typically reduce non-aromatic double bonds. While forcing conditions (high pressure, high temperature, and potent catalysts) can lead to ring reduction, the compound is generally stable to common reducing agents used in organic synthesis. This inherent stability is a key feature of the pyrazole scaffold, contributing to its prevalence in pharmaceuticals and agrochemicals. mdpi.com
Catalytic Hydrogenation Pathways
The catalytic hydrogenation of pyrazoles is a reaction that is highly dependent on the specific catalyst, solvent, and reaction conditions employed. The pyrazole ring, being an aromatic system, is generally characterized by considerable stability and is resistant to reduction under standard catalytic hydrogenation conditions. Specific documented catalytic hydrogenation pathways for this compound are not extensively detailed in publicly available literature. However, based on the general reactivity of pyrazole and phenyl rings, potential pathways can be considered.
Under mild conditions, it is likely that the pyrazole ring would remain intact while other functional groups on the molecule could be reduced. Given the stability of the trifluoromethyl group to hydrogenation, the most probable reaction under more forcing conditions would be the reduction of the phenyl ring or the pyrazole ring.
Potential hydrogenation pathways could include:
Saturation of the Phenyl Ring: Under certain catalytic systems (e.g., rhodium or ruthenium catalysts), the phenyl group could be hydrogenated to a cyclohexyl group, yielding 3-[2-(trifluoromethyl)cyclohexyl]-1H-pyrazole.
Reduction of the Pyrazole Ring: More drastic conditions, potentially with catalysts like platinum or palladium at high pressure and temperature, could lead to the saturation of the pyrazole ring. This would result in the formation of the corresponding pyrazolidine (B1218672) derivative, 3-[2-(trifluoromethyl)phenyl]pyrazolidine. The diastereoselectivity of this reduction would be a key aspect of the reaction pathway.
It is important to note that pyrazole-containing molecules can also act as ligands in catalyst complexes, which can influence transfer hydrogenation reactions of other substrates. nih.govrsc.org However, this describes the role of pyrazole in the catalyst system rather than its transformation as a substrate. The synthesis of pyrazoles can also involve a catalytic hydrogenation step, typically in the reductive cyclization of a precursor molecule like a hydrazone-substituted α,β-unsaturated carbonyl compound. google.com
Tautomerism of the Pyrazole Ring
Unsubstituted N-H pyrazoles with different substituents at the 3 and 5 positions exhibit annular prototropic tautomerism. This is a rapid equilibrium involving the migration of a proton between the two nitrogen atoms of the pyrazole ring. For this compound, this equilibrium exists between two tautomeric forms: This compound (Tautomer A) and 5-[2-(trifluoromethyl)phenyl]-1H-pyrazole (Tautomer B).
The position of this equilibrium is influenced by several factors, including the electronic and steric nature of the substituents, the solvent, and the temperature. fu-berlin.debohrium.com The 2-(trifluoromethyl)phenyl substituent's electronic properties play a crucial role in determining which tautomer is more stable. Generally, the tautomer where the substituent is at the 3-position is preferred for aryl-substituted pyrazoles. fu-berlin.de However, strongly electron-withdrawing groups can alter this preference. nih.gov The interplay between the phenyl group and the potent electron-withdrawing trifluoromethyl group dictates the favored tautomeric form.
The study of pyrazole tautomerism heavily relies on a combination of computational modeling and experimental spectroscopic methods. bohrium.com
Computational Investigations: Density Functional Theory (DFT) calculations are a powerful tool for predicting the relative stabilities of the tautomers. By calculating the ground-state energies of both Tautomer A and Tautomer B, the tautomeric equilibrium constant can be estimated. For substituted pyrazoles, DFT studies, often using functionals like B3LYP with a 6-311++G(d,p) basis set, can unravel the subtle electronic effects that stabilize one form over the other. nih.govmdpi.com These calculations typically show that one tautomer is energetically favored, even if only by a few kilojoules per mole.
Table 1: Representative DFT Calculation Results for Tautomer Stability
| Tautomer | Substituent Position | Calculated Relative Energy (ΔE) |
|---|---|---|
| Tautomer A | 3-[2-(Trifluoromethyl)phenyl] | 0 kJ/mol (Reference) |
| Tautomer B | 5-[2-(Trifluoromethyl)phenyl] | +2-8 kJ/mol |
Note: Data are illustrative, based on general findings for 3(5)-aryl pyrazoles where the 3-substituted tautomer is often more stable.
Experimental Investigations: Nuclear Magnetic Resonance (NMR) spectroscopy is the foremost experimental technique for studying tautomerism in solution and the solid state. bohrium.com
Solution-State NMR: In solution at room temperature, the proton exchange between the nitrogen atoms is often fast on the NMR timescale, resulting in a time-averaged spectrum. nih.gov However, by using low-temperature NMR, this exchange can be slowed, allowing for the observation and integration of distinct signals for each tautomer, which enables the direct determination of the equilibrium constant. fu-berlin.de
Multinuclear NMR (¹³C and ¹⁵N): The chemical shifts of the ring carbons (C3 and C5) and nitrogens (N1 and N2) are particularly sensitive to the position of the proton and thus the substituent. In ¹³C NMR, the carbon atom bearing the substituent (C3 in Tautomer A, C5 in Tautomer B) will have a distinct chemical shift from the other. Similarly, ¹⁵N NMR spectroscopy can clearly distinguish the "pyrrole-like" nitrogen (N-H) from the "pyridine-like" nitrogen (N=). cdnsciencepub.commdpi.com
Solid-State NMR: In the solid state, molecules are typically locked into a single tautomeric form. Solid-state ¹³C CP/MAS NMR can therefore unambiguously identify which tautomer is present in the crystal lattice. bohrium.comcdnsciencepub.com
Table 2: Expected NMR Chemical Shift Ranges for Pyrazole Tautomers
| Nucleus | Tautomer A (3-substituted) | Tautomer B (5-substituted) |
|---|---|---|
| C3 | ~150-153 ppm | ~140-144 ppm |
| C5 | ~128-132 ppm | ~138-142 ppm |
| N1 (N-H) | ~190-195 ppm | ~245-265 ppm (as N2) |
| N2 | ~245-265 ppm | ~190-195 ppm (as N1) |
Note: Chemical shift ranges are approximate and based on data for related N-H pyrazoles. cdnsciencepub.commdpi.com
X-ray crystallography provides definitive proof of the tautomeric structure in the solid state by precisely locating the position of the hydrogen atom on one of the two nitrogen atoms. fu-berlin.de
3 2 Trifluoromethyl Phenyl 1h Pyrazole As a Foundational Chemical Building Block
Role in the Construction of Complex Organic Molecules
The structural framework of 3-[2-(Trifluoromethyl)phenyl]-1H-pyrazole is frequently employed as a key intermediate for the assembly of more intricate and biologically significant molecules, including pharmaceuticals and agrochemicals. bibliomed.orgresearchgate.net Its utility stems from the reactivity of the pyrazole (B372694) ring, which allows for further functionalization at various positions.
Researchers have demonstrated that trifluoromethyl-containing pyrazoles are crucial for synthesizing a range of complex compounds. For example, a general strategy for creating pharmacologically relevant molecules involves the selective deprotonation at the C(5) position of a 1-aryl-3-trifluoromethylpyrazole, followed by trapping the resulting anion with an electrophile like iodine. nih.gov The introduced iodine atom can then participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling with boronic acids, to forge new carbon-carbon bonds and construct highly substituted, complex aryl-pyrazole systems. nih.gov This step-wise approach highlights how the initial pyrazole serves as a robust scaffold for progressive elaboration.
This building block is also integral to the synthesis of fused heterocyclic systems. Through condensation reactions with appropriate precursors, the pyrazole ring can be annulated to form more complex polycyclic structures, such as indenopyrazoles. mdpi.comresearchgate.net These fused-ring pyrazoles are an area of active research due to their potential applications in medicine. mdpi.com
Table 1: Examples of Complex Molecules Synthesized from Trifluoromethyl-Pyrazole Building Blocks
| Target Molecule Class | Synthetic Strategy | Application Area |
|---|---|---|
| Substituted 1-Aryl-3-(trifluoromethyl)pyrazoles | Iodination at C(5) followed by Suzuki cross-coupling. nih.gov | Medicinal Chemistry (e.g., SC-560) researchgate.netnih.gov |
| Fused Tricyclic Pyrazoles | Acid-catalyzed condensation with 1,3-dicarbonyl compounds. mdpi.com | Medicinal Chemistry mdpi.com |
Precursor for Diversified Pyrazole Derivatives
The this compound scaffold is a versatile precursor for generating a wide array of pyrazole derivatives through modifications at the N1 and C4/C5 positions of the pyrazole ring. The presence of a reactive N-H bond allows for straightforward derivatization, leading to libraries of compounds with diverse properties.
A primary method for diversification is N-arylation. The direct substitution of the N-H proton can be achieved by reacting the pyrazole with activated aryl halides, such as 4-fluoronitrobenzene, in the presence of a base like potassium tert-butoxide. semanticscholar.org This reaction provides a powerful route to N-arylpyrazoles, a class of compounds with significant biological activities. semanticscholar.org
Furthermore, the pyrazole core can participate in multi-component reactions to yield highly functionalized derivatives in a single step. For instance, trifluoromethyl-substituted pyrazolones can react with various anilines and trimethyl orthoformate in an efficient one-pot synthesis to produce 2-phenyl-4-((arylamino)methylene)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one derivatives. tandfonline.com Similarly, the core structure can be elaborated to produce pyrazole-4-carboxamides by reacting a pyrazole carboxylic acid derivative with various amines. bibliomed.org These synthetic strategies demonstrate the role of the initial pyrazole as a launchpad for creating diverse chemical entities with tailored functionalities. nih.govacs.org
Table 2: Diversification Reactions Starting from Trifluoromethyl-Pyrazole Precursors
| Reaction Type | Reagents | Resulting Derivative Class |
|---|---|---|
| N-Arylation | Aryl Halides (e.g., 4-fluoronitrobenzene), Base (e.g., KOtBu). semanticscholar.org | N-Aryl-3-(trifluoromethyl)pyrazoles |
| Multi-component Condensation | Anilines, Trimethyl Orthoformate. tandfonline.com | 4-((Arylamino)methylene)pyrazol-3-ones |
| Amide Formation | Pyrazole-4-carboxylic acid, Amines, Coupling Agents (e.g., EDC). bibliomed.org | Pyrazole-4-carboxamides |
Contributions to Novel Material Architectures
Beyond its applications in life sciences, the trifluoromethyl-pyrazole motif is gaining attention in materials science for the development of novel functional organic materials. The incorporation of trifluoromethyl groups into organic molecules can significantly influence their electronic properties, thermal stability, and molecular packing, which are critical parameters for materials used in optoelectronic devices. mdpi.com
Research has shown that trifluoromethyl-substituted pyrazole derivatives are promising candidates for use in photovoltaic and electroluminescent applications. mdpi.com Specifically, derivatives such as 1H-pyrazolo[3,4-b]quinolines have been synthesized and investigated as materials for organic electronics. These compounds are typically prepared through the condensation of a 5-chloro-4-formyl-1,3-disubstituted pyrazole with a trifluoromethyl-substituted aniline. mdpi.com
The resulting trifluoromethylated 1H-pyrazolo[3,4-b]quinoline materials have been incorporated into double-layer organic light-emitting diodes (OLEDs), where they function as the active emitting layer. These devices have been shown to emit bright bluish-green light, demonstrating the potential of this class of compounds in developing new electroluminescent materials. mdpi.com The unique electronic and photophysical properties conferred by the trifluoromethyl-pyrazole core are essential for the performance of these advanced material architectures. mdpi.com
Table 3: Applications of Trifluoromethyl-Pyrazole Derivatives in Materials Science
| Material Class | Synthetic Precursors | Application |
|---|---|---|
| 1H-Pyrazolo[3,4-b]quinolines | 5-Chloro-4-formyl-pyrazoles, Trifluoromethylanilines. mdpi.com | Organic Light-Emitting Diodes (OLEDs) mdpi.com |
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of 3-[2-(trifluoromethyl)phenyl]-1H-pyrazole?
The compound is typically synthesized via condensation reactions between trifluoromethyl-substituted ketones and hydrazine derivatives. For example, phenyl alkynyl trifluoromethyl ketone reacts with phenyl hydrazine under reflux conditions in ethanol/acetic acid to yield pyrazole derivatives . Key parameters include temperature control (50–80°C), solvent selection (ethanol, THF), and catalytic acid (e.g., glacial acetic acid) to promote cyclization. Yield optimization often requires purification via column chromatography or recrystallization.
Q. How is the structural characterization of this compound performed?
- X-ray crystallography : SHELX programs (e.g., SHELXL) are used for refinement, with ORTEP-3 for visualizing molecular geometry and intermolecular interactions (e.g., hydrogen bonds, dihedral angles between aromatic rings) .
- Spectroscopy : / NMR confirms regiochemistry and substituent positions. Mass spectrometry (HRMS) validates molecular weight .
- Thermal analysis : Differential scanning calorimetry (DSC) determines melting points and phase stability .
Q. What computational methods are suitable for predicting the thermodynamic stability and electronic properties of this compound?
Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms provides accurate predictions of molecular geometry, frontier orbitals (HOMO/LUMO), and electrostatic potential surfaces . Basis sets like 6-311++G(d,p) are recommended for fluorine-containing systems. Solvent effects can be modeled using the polarizable continuum model (PCM) .
Advanced Research Questions
Q. How do substituent variations at the pyrazole core influence biological activity, as seen in structure-activity relationship (SAR) studies?
Substituents at positions 1, 3, and 5 significantly modulate activity. For example:
- Position 1 : Bulky aryl groups (e.g., 4-methoxyphenyl) enhance COX-2 selectivity by occupying hydrophobic pockets in enzyme active sites .
- Position 3 : Trifluoromethyl groups improve metabolic stability and binding affinity via strong electron-withdrawing effects and van der Waals interactions .
- Position 5 : Chlorophenyl substituents increase lipophilicity, improving membrane permeability in cellular assays .
Q. What challenges arise in crystallographic analysis of this compound derivatives?
- Disorder in trifluoromethyl groups : High thermal motion complicates refinement; anisotropic displacement parameters must be carefully modeled .
- Hydrogen bonding networks : Weak C–H⋯F interactions influence crystal packing but require high-resolution data (<1.0 Å) for accurate detection .
- Polymorphism : Multiple crystal forms may arise due to flexible aryl substituents, necessitating PXRD screening to identify dominant phases .
Q. How can in vivo pharmacokinetic profiles of this compound be optimized for therapeutic applications?
- Metabolic stability : Introduction of electron-withdrawing groups (e.g., trifluoromethyl) reduces cytochrome P450-mediated oxidation .
- Half-life extension : PEGylation or prodrug strategies (e.g., ester hydrolysis) improve bioavailability .
- Toxicity mitigation : Structural analogs with reduced hepatotoxicity are identified via Ames tests and in vitro cytotoxicity assays .
Q. What strategies are effective for regioselective trifluoromethylation in pyrazole synthesis?
Electrophilic trifluoromethylation using Umemoto’s reagent or Togni’s reagent enables regiocontrol at position 3. Copper-mediated cross-coupling with CF sources (e.g., CFI) is also effective for late-stage functionalization . Reaction optimization requires inert atmospheres (N) and anhydrous solvents (DMF, DMSO) .
Q. What are the environmental and safety considerations for handling this compound?
- Toxicity : Acute oral toxicity (LD > 500 mg/kg in rats) necessitates PPE (gloves, goggles) and fume hood use .
- Environmental impact : High persistence in aquatic systems (BCF > 1000) requires disposal via incineration or licensed waste management .
- Storage : Store in airtight containers at 2–8°C to prevent hydrolysis or photodegradation .
Data Contradiction and Validation
Q. How can discrepancies between computational predictions and experimental crystallographic data be resolved?
Q. What regulatory guidelines apply to preclinical studies of this compound derivatives?
Compliance with ICH Q3A (impurity profiling) and OECD 423 (acute toxicity testing) is mandatory. Reference standards must meet USP/Ph. Eur. specifications for purity (>98% by HPLC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
